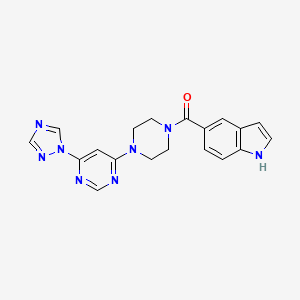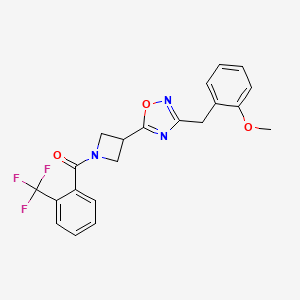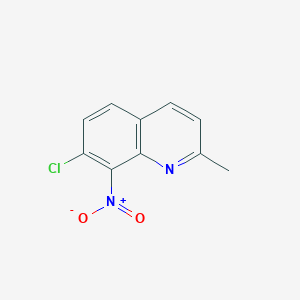
7-Chloro-2-methyl-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-8-nitroquinoline is a chemical compound with the molecular formula C10H7ClN2O2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Chloro-2-methyl-8-nitroquinoline, is a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-methyl-8-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 7th position, a methyl group at the 2nd position, and a nitro group at the 8th position of the quinoline core .Chemical Reactions Analysis
The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . This reaction is useful for the construction and functionalization of quinoline derivatives .Physical And Chemical Properties Analysis
7-Chloro-2-methyl-8-nitroquinoline has a molecular weight of 222.63 . The physical and chemical properties of its close analogue, 7-Methyl-8-nitroquinoline, include a melting point of 185-186°C, a predicted boiling point of 330.5±27.0 °C, and a predicted density of 1.298±0.06 g/cm3 .Applications De Recherche Scientifique
Antibacterial Properties
- Research on 8-nitrofluoroquinolone derivatives, which include compounds related to 7-Chloro-2-methyl-8-nitroquinoline, has revealed notable antibacterial activity against both gram-positive and gram-negative strains. Derivatives like p-toluidine, p-chloroaniline, and aniline have shown good activity against S. aureus with MIC values around 2-5 micrograms/mL, suggesting a potential application in antibacterial treatments (Al-Hiari et al., 2007).
Chemical Synthesis and Modification
- The compound has been used in the synthesis of various derivatives for potential applications in medicinal chemistry. For instance, a study demonstrated the synthesis of 8-amino-7-quinolinecarbaldehyde, which could be used to create 2-aryl-1,10-phenanthrolines and other related compounds (Riesgo et al., 1996).
- Another study focused on the vicarious nucleophilic substitution of hydrogen in electron-deficient nitroquinolines, providing insights into the chemical properties and reactivity of these compounds, which are crucial for their application in various chemical syntheses (Wantulok et al., 2021).
Anticancer Research
- Quinoline derivatives, including those related to 7-Chloro-2-methyl-8-nitroquinoline, have been synthesized and explored for various biological activities including anticancer, antitumor, and anti-inflammatory effects. This highlights its potential as a key starting material in the development of therapeutics for these conditions (Zibaseresht et al., 2013).
Potential for Prodrug Systems
- Studies have synthesized novel 2-aryl-5-nitroquinolines, which can be considered as potential prodrug systems for bioreductive activation. This indicates the role of 7-Chloro-2-methyl-8-nitroquinoline derivatives in the development of new prodrug strategies (Couch et al., 2008).
Safety and Hazards
7-Methyl-8-nitroquinoline, a compound similar to 7-Chloro-2-methyl-8-nitroquinoline, is classified as potentially causing skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
Quinoline derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are valuable in drug research and development, particularly due to their interesting pharmaceutical and biological activities . Therefore, the future directions for 7-Chloro-2-methyl-8-nitroquinoline could involve further exploration of its potential biological and pharmaceutical activities.
Propriétés
IUPAC Name |
7-chloro-2-methyl-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDPZNLUOSHIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

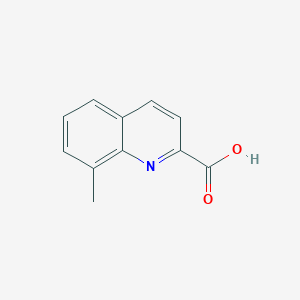
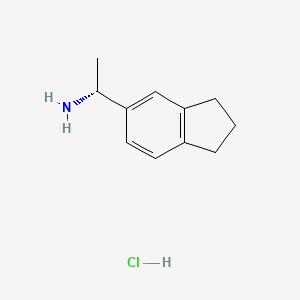
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)

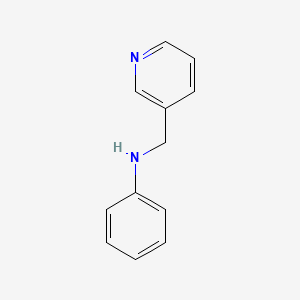
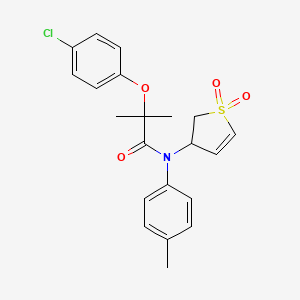


![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
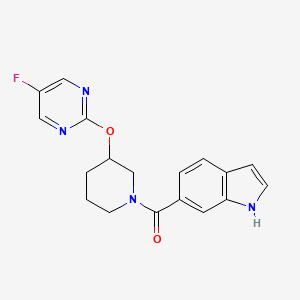
![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)

